Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

Catalog No.
S15395377
CAS No.
M.F
C13H11N3O3
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

Product Name

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

IUPAC Name

(2S)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16)/t7-/m0/s1

InChI Key

RJJYVENWLDQYPA-ZETCQYMHSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine is a heterocyclic compound characterized by its unique fused structure, combining elements of benzofuran and pyrimidine. This compound features a pyrimidine ring fused to a benzofuran moiety, along with an L-alanine side chain. The structural formula can be represented as C12_{12}H12_{12}N2_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form various derivatives, including sulfoxides or sulfones.
  • Reduction: Reduction processes may convert the compound to its corresponding sulfide.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the methylsulfanyl group. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of benzofuro[3,2-d]pyrimidin-4-yl-L-alanine has been a subject of research due to its potential pharmacological properties. Compounds with similar structures have shown various biological activities, including:

  • Antitumor: Some derivatives exhibit anticancer properties by inhibiting tumor growth.
  • Antimicrobial: The compound may possess antimicrobial activity against certain pathogens.
  • Anti-inflammatory: Similar compounds have demonstrated anti-inflammatory effects in various models.

Further research is necessary to establish the specific biological activities of benzofuro[3,2-d]pyrimidin-4-yl-L-alanine.

Synthesis of benzofuro[3,2-d]pyrimidin-4-yl-L-alanine typically involves several steps:

  • Cyclization: The initial step often involves cyclization reactions of appropriate precursors, such as 5-phenyl-barbituric acids.
  • Oxidation and Dehydration: This may be followed by oxidation or dehydration processes using strong acids or oxidizing agents.
  • Coupling with L-Alanine: Finally, coupling reactions with L-alanine can yield the desired compound.

Alternative methods may include palladium-catalyzed cross-coupling reactions that form C–N bonds, which are useful for synthesizing aniline derivatives and related compounds

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals targeting cancer or infectious diseases.
  • Biochemistry: The compound could serve as a biochemical probe for studying enzyme interactions or metabolic pathways.
  • Material Science: Its properties may be explored for potential uses in creating novel materials or sensors.

Interaction studies involving benzofuro[3,2-d]pyrimidin-4-yl-L-alanine focus on its binding affinity and interaction mechanisms with biological targets. These studies may include:

  • Enzyme Inhibition Studies: Assessing how the compound interacts with specific enzymes can provide insights into its therapeutic potential.
  • Receptor Binding Assays: Investigating its affinity for various receptors can help elucidate its mechanism of action.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine shares structural similarities with other compounds in the heterocyclic category. Some similar compounds include:

  • Benzofuro[3,2-d]pyrimidin - Lacks the L-alanine side chain but shares the core structure.
  • Benzothiazole derivatives - Exhibit similar biological activities but differ in their sulfur-containing structures.
  • Pyrido[2,3-d]pyrimidines - Related in terms of heterocyclic nature but have different ring compositions.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
Benzofuro[3,2-d]pyrimidinHeterocyclicAntitumor, antimicrobialFused benzofuran and pyrimidine
Benzothiazole derivativesHeterocyclicAntimicrobial, anticancerContains sulfur
Pyrido[2,3-d]pyrimidinesHeterocyclicVarious pharmacological activitiesDifferent ring composition

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine stands out due to its specific combination of structural features and potential applications in medicinal chemistry. Further exploration into its properties and interactions will enhance our understanding of its capabilities and pave the way for innovative therapeutic developments.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

257.08004122 g/mol

Monoisotopic Mass

257.08004122 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

Explore Compound Types